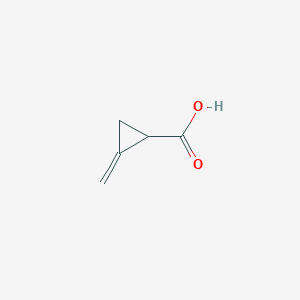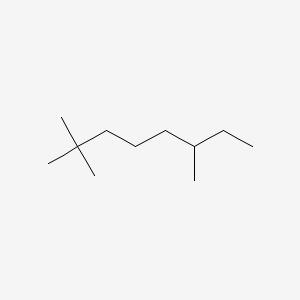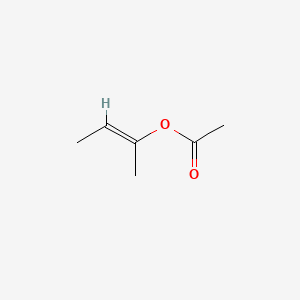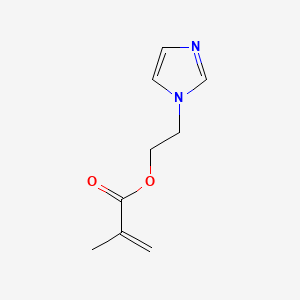
2-Methylidenecyclopropane-1-carboxylic acid
Descripción general
Descripción
2-Methylidenecyclopropane-1-carboxylic acid (CAS Number: 62266-36-8) is a cyclopropane derivative . It has a molecular weight of 98.1 .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H6O2/c1-3-2-4(3)5(6)7/h4H,1-2H2,(H,6,7) . This indicates the molecular formula is C5H6O2 . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 98.1 . Other properties such as density, melting point, boiling point, and flash point are not specified in the search results .Aplicaciones Científicas De Investigación
Inhibition of Enzymes
1-Amino-2-methylenecyclopropane-1-carboxylic acid (2-methylene-ACC) has been identified as an irreversible inhibitor of the bacterial enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase. This enzyme catalyzes the conversion of ACC to alpha-ketobutyrate and ammonia, and its inhibition by 2-methylene-ACC involves ring scission induced by an enzyme nucleophile, trapping an active-site residue (Zhao & Liu, 2002).
Plant Hormone Research
2-Methylidenecyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane 1-carboxylic acid (ACC), the direct precursor of the plant hormone ethylene. ACC has been found to play a signaling role independent of ethylene biosynthesis. This involves the regulation of plant development, cell wall signaling, and pathogen virulence. Understanding the role of ACC and its derivatives like 2-methylene-ACC in these processes is crucial for advancing plant hormone research (Polko & Kieber, 2019).
Synthesis and Biological Activities
The study of 1-aminocyclopropane-1-carboxylic acid and its structural analogs, including 2-methylene-ACC, is significant due to their range of biological activities, such as antifungal, antimicrobial, antiviral, and antitumoral properties. These compounds are isolated from plants and microorganisms, characterized, synthesized, and their biological activities are explored (Coleman & Hudson, 2016).
Studies on Specific Stereoisomers
Research on the conversion of specific stereoisomers of related compounds, like 1-amino-2-ethylcyclopropane-1-carboxylic acid, to other products (like 1-butene) in plants and in enzyme systems, can provide insights into the biochemical pathways in which 2-methylene-ACC might be involved. Such studies can lead to a deeper understanding of the enzyme kinetics and specificities related to cyclopropane derivatives (McKeon & Yang, 2004).
Ring-Opening Reactions
2-Methylene- or alkylidenecyclopropanyl ketones, which can be derived from compounds like 2-methylene-ACC, undergo highly selective ring-opening cycloisomerization. These reactions are crucial for synthesizing various bioactive compounds and for understanding the chemical properties of cyclopropane-containing molecules (Ma, Lu, & Zhang, 2004).
Structural Analyses and Derivatives
Studies on the structural analogs of 2-methylene-ACC, such as purine and pyrimidine derivatives, provide insights into the conformation and potential biological applications of these compounds. X-ray crystallography and other analytical techniques are used to determine their structure and properties, which can be significant in drug design and other applications (Cetina et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
2-methylidenecyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-3-2-4(3)5(6)7/h4H,1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUQASYVMKRUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340700 | |
| Record name | 2-Methylidenecyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62266-36-8 | |
| Record name | 2-Methylidenecyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylidenecyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[2,1-b]thiazole-6-acetic acid, 3-methyl-](/img/structure/B3054801.png)













